molecular formula C5H9Br2N3 B6276903 1-(3-bromopropyl)-1H-1,2,3-triazole hydrobromide CAS No. 2763759-26-6

1-(3-bromopropyl)-1H-1,2,3-triazole hydrobromide

Cat. No.: B6276903
CAS No.: 2763759-26-6
M. Wt: 271
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-1H-1,2,3-triazole hydrobromide is an organic compound with significant applications in various scientific fields. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its reactivity and versatility in synthetic chemistry, making it a valuable intermediate in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromopropyl)-1H-1,2,3-triazole hydrobromide typically involves the reaction of 1H-1,2,3-triazole with 3-bromopropylamine hydrobromide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The mixture is refluxed for several hours to ensure complete reaction, followed by purification steps such as recrystallization to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. The final product is often obtained as a white to off-white crystalline powder, which is then packaged and stored under appropriate conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-1H-1,2,3-triazole hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

1-(3-Bromopropyl)-1H-1,2,3-triazole hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-bromopropyl)-1H-1,2,3-triazole hydrobromide involves its interaction with various molecular targets. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The triazole ring can coordinate with metal ions, influencing catalytic processes and enhancing reactivity. These interactions enable the compound to participate in a wide range of chemical transformations, making it a versatile tool in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromopropyl)-1H-1,2,3-triazole hydrobromide is unique due to its specific triazole ring structure, which imparts distinct electronic properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise chemical modifications .

Properties

CAS No.

2763759-26-6

Molecular Formula

C5H9Br2N3

Molecular Weight

271

Purity

93

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.